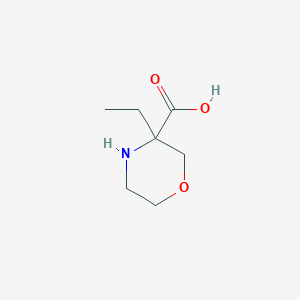

3-Ethylmorpholine-3-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-7(6(9)10)5-11-4-3-8-7/h8H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJZQDDNOFFEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COCCN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethylmorpholine-3-carboxylic Acid

Foreword: The Significance of Substituted Morpholines in Modern Drug Discovery

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical and metabolic properties.[1][2] Its incorporation into drug candidates often enhances aqueous solubility, metabolic stability, and target binding affinity, contributing to an improved pharmacokinetic profile.[3][4] Specifically, the introduction of substituents at the 3-position of the morpholine ring, particularly chiral carboxylic acid moieties, creates complex building blocks with significant potential for developing novel therapeutics. 3-Ethylmorpholine-3-carboxylic acid, the subject of this guide, represents a unique scaffold that combines the benefits of the morpholine ring with a chiral quaternary center, offering a three-dimensional architecture of interest for probing protein binding pockets. This guide provides a comprehensive overview of a plausible synthetic route and a detailed characterization workflow for this promising, yet underexplored, molecule.

Part 1: A Proposed Synthetic Pathway for this compound

1.1: Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule points towards a key intermediate, an α-amino nitrile, which can be synthesized via a Strecker-type reaction. The morpholine ring can then be formed through an intramolecular cyclization. This approach allows for the introduction of the ethyl and carboxylate functionalities at the α-position of a nitrogen-containing precursor.

1.2: Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-(bis(2-hydroxyethyl)amino)butanenitrile

This initial step involves a modified Strecker reaction using butanal, potassium cyanide, and diethanolamine.

-

Reaction Rationale: The Strecker synthesis is a classic and versatile method for the synthesis of α-amino acids. Here, we utilize diethanolamine as the amine source, which will later form the morpholine ring. Butanal provides the ethyl group at the desired position.

-

Experimental Protocol:

-

To a stirred solution of diethanolamine (1.0 eq.) in a mixture of water and methanol (1:1) at 0 °C, add potassium cyanide (1.1 eq.) portion-wise.

-

Once the potassium cyanide has dissolved, add butanal (1.0 eq.) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the product with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-(bis(2-hydroxyethyl)amino)butanenitrile.

-

Step 2: Intramolecular Cyclization to form Ethyl 3-Ethylmorpholine-3-carboxylate

The α-amino nitrile is then subjected to acidic hydrolysis and esterification, followed by a base-mediated intramolecular cyclization.

-

Reaction Rationale: The nitrile group is first hydrolyzed to a carboxylic acid under acidic conditions. Subsequent treatment with ethanol in the presence of an acid catalyst will form the corresponding ethyl ester. The morpholine ring is then formed via an intramolecular nucleophilic substitution, where one of the hydroxyl groups attacks the carbon bearing the other hydroxyl group (which is a good leaving group after protonation). For the sake of a more direct cyclization, an alternative approach is presented below which involves direct cyclization of the amino diol. A more direct cyclization can be achieved by treating the amino diol with a dehydrating agent like sulfuric acid.

-

Experimental Protocol:

-

Dissolve the crude 2-(bis(2-hydroxyethyl)amino)butanenitrile from the previous step in a solution of concentrated sulfuric acid in ethanol (1:5 v/v) at 0 °C.

-

Heat the mixture to reflux for 12 hours.

-

Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford ethyl 3-ethylmorpholine-3-carboxylate.

-

Step 3: Hydrolysis to this compound

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

-

Reaction Rationale: Basic hydrolysis of the ester is a standard and efficient method to obtain the corresponding carboxylic acid.

-

Experimental Protocol:

-

Dissolve the purified ethyl 3-ethylmorpholine-3-carboxylate in a mixture of ethanol and water (2:1).

-

Add lithium hydroxide (2.0 eq.) and stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH 3-4 with 1M hydrochloric acid.

-

The product can be isolated by lyophilization or by extraction into a suitable organic solvent, followed by evaporation.

-

1.3: Visualizing the Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Part 2: A Comprehensive Characterization Protocol

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A multi-technique approach is recommended for unambiguous structure elucidation.[5][6]

2.1: Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the molecular structure of organic compounds.[6][7] For this compound, both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a triplet and a quartet), the morpholine ring protons (complex multiplets), and the carboxylic acid proton (a broad singlet). The protons on the carbons adjacent to the oxygen and nitrogen atoms of the morpholine ring will appear at different chemical shifts.[8][9] The integration of these signals will correspond to the number of protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms. Key signals to identify include the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm region), the quaternary carbon at the 3-position, the carbons of the ethyl group, and the four carbons of the morpholine ring.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Expected Absorptions: The IR spectrum of this compound should exhibit a very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[12] A strong C=O stretching absorption for the carbonyl group is expected around 1700-1725 cm⁻¹.[11] Additionally, C-O stretching bands for the ether linkage in the morpholine ring and C-N stretching bands will be present in the fingerprint region.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[14][15]

-

Expected Results: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule. The mass spectrum will show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the exact mass of this compound. The fragmentation pattern can provide further structural information. For cyclic molecules, tandem mass spectrometry (MS/MS) can be employed to induce ring-opening and generate characteristic fragment ions.[16][17]

2.2: Chromatographic and Other Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound.[5][18]

-

Methodology: A reversed-phase HPLC method using a C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is suitable for analyzing this polar compound. The purity is determined by the area percentage of the main peak.

Elemental Analysis

Combustion analysis can be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for the molecular formula C₇H₁₃NO₃.

2.3: Summary of Expected Characterization Data

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to ethyl protons (triplet and quartet), morpholine ring protons (multiplets), and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the carbonyl carbon, quaternary carbon, ethyl carbons, and four distinct morpholine ring carbons. |

| FTIR (cm⁻¹) | Broad O-H stretch (2500-3300), strong C=O stretch (~1710), C-O and C-N stretches in the fingerprint region. |

| HRMS | Molecular ion peak corresponding to the exact mass of C₇H₁₃NO₃. |

| HPLC | A single major peak indicating high purity (>95%). |

| Elemental Analysis | %C, %H, and %N values consistent with the molecular formula C₇H₁₃NO₃. |

2.4: Visualizing the Characterization Workflow

Caption: A comprehensive workflow for the characterization of this compound.

Conclusion

This technical guide outlines a plausible and robust strategy for the synthesis and comprehensive characterization of this compound. The proposed synthetic route leverages well-established chemical transformations, ensuring a high probability of success. The detailed characterization workflow, employing a suite of modern analytical techniques, provides a framework for the unambiguous confirmation of the structure and purity of this novel compound. For researchers and drug development professionals, this guide serves as a valuable resource for accessing and exploring the potential of unique substituted morpholine scaffolds in the quest for new and improved therapeutic agents. The principles and methodologies described herein are broadly applicable to the synthesis and analysis of other complex heterocyclic molecules.

References

-

Ashenhurst, J. (2023). Mass Spectrometry (MS). Master Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

- Eckert, H., et al. (1985). Sequencing of cyclic peptides by tandem mass spectrometry. Journal of the American Chemical Society, 107(24), 6768-6774.

- Gawande, N. G., et al. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 12(2), 337-348.

- Gross, M. L. (2001). The first tandem mass spectrometer for sequencing of cyclic peptides. Journal of the American Society for Mass Spectrometry, 12(5), 497-505.

- Ngoka, L. C., & Gross, M. L. (1999). Multistep collisionally activated decomposition in a sector-ion trap mass spectrometer for sequencing of a cyclic peptide. Journal of the American Society for Mass Spectrometry, 10(8), 732-744.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

- Tzara, A., et al. (2020).

- Redman, J. E., et al. (2003). Contemporary strategies for the sequence determination of cyclic peptides. Mass spectrometry reviews, 22(5), 283-304.

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]

- Kaur, M., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709-752.

- Sharma, P. K., et al. (2020).

- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51.

-

ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

-

Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Zhang, H., et al. (2019). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 24(21), 3848.

-

NotVeryAdvanced. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. [Link]

-

Wikipedia. (n.d.). Morpholine. [Link]

- Cignarella, G., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 11(15), 2247-2258.

- Pihlaja, K., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic resonance in chemistry: MRC, 43(9), 753-758.

-

FooDB. (n.d.). Showing Compound Morpholine (FDB008207). [Link]

-

The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). [Link]

- Brown, G. R., et al. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577-2582.

-

MySkinRecipes. (n.d.). This compound. [Link]

- Tang, A., et al. (2020). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic letters, 22(18), 7173-7177.

- Chen, D., et al. (2020). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of analytical methods in chemistry, 2020, 8860376.

- Nurnabi, M., & Ismail, M. (2008). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 56(1), 11-14.

- Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(5), 127.

- Kumar, A., et al. (2023). Modern Analytical Technique for Characterization Organic Compounds. Journal of Drug Delivery and Therapeutics, 13(1), 133-141.

- Perjési, P., et al. (2004). Stereoselective Polymer-Supported Synthesis of Morpholine and Thiomorpholine-3-Carboxylic Acid Derivatives.

- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-809.

- Oishi, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of organic chemistry, 88(17), 12155-12164.

- Żołnowska, B., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 160-169.

- Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of clinical medicine, 9(10), 3331.

- Li, J., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(18), 6147-6150.

- Milman, B. L. (2011). Techniques and Methods of Identification. In Chemical Identification and Its Quality Assurance (pp. 23-60). Springer.

- Wipf, P., & Maciejewski, J. P. (2014). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of organic chemistry, 79(18), 8757-8769.

- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of pharmaceutical and biomedical analysis, 145, 448-457.

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. omicsonline.org [omicsonline.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Ion mobility-mass spectrometry applied to cyclic peptide analysis: conformational preferences of gramicidin S and linear analogs in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. books.rsc.org [books.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Cyclic Peptides as Therapeutic Agents and Biochemical Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Ethylmorpholine-3-carboxylic Acid: A Privileged Scaffold for Innovation

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Ethylmorpholine-3-carboxylic Acid (CAS Number: 1519210-56-0), a unique α,α-disubstituted amino acid derivative. While specific peer-reviewed literature on this exact molecule is limited, its structural motifs—the morpholine ring and the α-ethyl-α-amino acid core—are of significant interest in medicinal chemistry, agrochemicals, and materials science. This document synthesizes established principles and experimental data from analogous compounds to provide a robust framework for researchers looking to leverage this promising building block.

Introduction: The Strategic Value of the Morpholine Scaffold

The morpholine moiety is considered a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2][3] Its presence can improve key drug-like properties, including:

-

Aqueous Solubility: The ether oxygen and the tertiary amine of the morpholine ring can act as hydrogen bond acceptors, often leading to improved solubility.

-

Pharmacokinetics: The morpholine ring can positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[1] Its relative metabolic stability can lead to an improved half-life of a drug candidate.

-

Blood-Brain Barrier Permeability: The physicochemical properties of morpholine can aid in the penetration of the blood-brain barrier, making it a valuable component for centrally acting nervous system (CNS) drug candidates.[4]

-

Biological Activity: The morpholine ring is not merely a passive scaffold; it can actively participate in binding to biological targets and contribute to a molecule's overall efficacy.[1][3]

This compound combines this privileged scaffold with an α,α-disubstituted amino acid, a structural class known for inducing specific conformational constraints in peptides and other molecules.[5][6] This unique combination makes it a compelling building block for the synthesis of novel compounds with tailored properties.

Physicochemical Properties and Structural Features

While experimental data for this compound is not widely published, its key properties can be inferred from its structure.

| Property | Value/Information | Source |

| CAS Number | 1519210-56-0 | N/A |

| Molecular Formula | C₇H₁₃NO₃ | N/A |

| Molecular Weight | 159.18 g/mol | N/A |

| SMILES | CCC1(COCCN1)C(=O)O | N/A |

| Appearance | Likely a white to off-white solid | Inferred |

| Solubility | Expected to have some solubility in water and polar organic solvents | Inferred |

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis Strategies: A Roadmap for Preparation

Retrosynthetic Analysis Workflow:

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

biological activity of morpholine derivatives

The morpholine scaffold continues to be a highly valuable asset in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, offering promising avenues for the development of new therapeutics to address a wide range of diseases. Future research will likely focus on the synthesis of novel morpholine-containing compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. [31]The application of computational modeling and structure-activity relationship (SAR) studies will be instrumental in guiding the rational design of the next generation of morpholine-based drugs. [32][33][34]

References

-

Baskaran, R., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Patil, M., et al. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

-

Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

-

McCauley, J., et al. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205. [Link]

-

QIMA Life Sciences. (n.d.). In Vitro Assays to Study The Hallmarks of Cancer. [Link]

-

Chorsiya, A. (2016). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. [Link]

-

Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. [Link]

-

Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Di Micco, S., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Tzara, A., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

-

Sahoo, S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. [Link]

-

Yurttaş, L., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 875-881. [Link]

-

Sahoo, S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

-

Kumar, A., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(7), 1185-1196. [Link]

-

Al-Ostoot, F. H., et al. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry, 102, 104091. [Link]

-

Rodríguez-López, L. A., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 135, 112292. [Link]

-

Pîrvu, M., et al. (2021). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

-

Khamitova, G. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

-

McCauley, J., et al. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]

-

Kumar, S., & Kumar, A. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Kumar, S., & Kumar, A. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Sharma, R., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

-

Wang, L., et al. (2018). Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation. RSC Advances, 8(52), 29597-29609. [Link]

-

Fatima, A., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European Journal of Medicinal Chemistry, 167, 324-356. [Link]

-

Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2636-2640. [Link]

-

Kumar, S., & Kumar, A. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Semantic Scholar. [Link]

-

Zhang, Y., et al. (2021). Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants. Molecules, 26(11), 3192. [Link]

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Fatima, A., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. Semantic Scholar. [Link]

-

ResearchGate. (2016). (PDF) morpholine antimicrobial activity. [Link]

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

-

Grienke, U., et al. (2023). The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. Molecules, 28(12), 4843. [Link]

-

Sang, Z., et al. (2017). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 60(17), 7493-7504. [Link]

-

Goel, K. K., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. [Link]

-

Ma, T., et al. (2020). Design, synthesis and biological evaluation of HIV-1 protease inhibitors with morpholine derivatives as P2 ligands in combination with cyclopropyl as P1' ligand. Bioorganic & Medicinal Chemistry Letters, 30(7), 127019. [Link]

-

da Silva, A. F., et al. (2021). Small Molecules of Natural Origin as Potential Anti-HIV Agents: A Computational Approach. Molecules, 26(11), 3192. [Link]

-

Van Hout, A., et al. (2020). Synthesis and Anti-HIV Activity of a Novel Series of Isoquinoline-Based CXCR4 Antagonists. Molecules, 25(18), 4190. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sciencescholar.us [sciencescholar.us]

- 8. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 9. researchgate.net [researchgate.net]

- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. noblelifesci.com [noblelifesci.com]

- 15. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 16. ro.uow.edu.au [ro.uow.edu.au]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 25. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. ijpras.com [ijpras.com]

- 28. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 29. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Design, synthesis and biological evaluation of HIV-1 protease inhibitors with morpholine derivatives as P2 ligands in combination with cyclopropyl as P1' ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Unveiling the Therapeutic Potential of 3-Ethylmorpholine-3-carboxylic Acid: A Hypothesis-Driven Approach to Target Identification and Validation

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2] Its advantageous physicochemical properties often confer improved solubility, metabolic stability, and bioavailability to parent molecules.[3] This guide focuses on a specific, under-investigated derivative, 3-Ethylmorpholine-3-carboxylic Acid. While direct biological targets for this compound are not yet elucidated in published literature, its structural features—a chiral center, a carboxylic acid moiety, and an ethyl group—provide a compelling basis for a hypothesis-driven exploration of its therapeutic potential. This document outlines a structured, multi-pronged research strategy to identify and validate potential therapeutic targets for this compound, leveraging insights from the broader class of morpholine-containing bioactive molecules.

Introduction to this compound: Structural and Physicochemical Rationale

This compound is a heterocyclic compound featuring a six-membered morpholine ring with an ethyl and a carboxylic acid group attached to the same carbon atom (C3). The morpholine ring itself is a versatile scaffold, capable of engaging in various intermolecular interactions, which is a key reason for its prevalence in drug design.[2] The presence of both a hydrogen bond donor (the carboxylic acid's hydroxyl group and the morpholine's secondary amine) and acceptor (the carboxylic acid's carbonyl oxygen and the morpholine's ether oxygen) suggests the potential for multiple points of interaction with biological macromolecules.

The introduction of the ethyl group at the C3 position is significant. It adds lipophilicity to that region of the molecule, potentially influencing its binding affinity and selectivity for specific protein pockets. Furthermore, the C3 carbon is a chiral center, meaning this compound exists as two enantiomers. It is a well-established principle in pharmacology that enantiomers can have different biological activities and metabolic profiles. Therefore, stereospecific synthesis and testing of the (R)- and (S)-enantiomers will be a critical aspect of any drug discovery program.

Hypothesis-Driven Target Exploration

Given the wide range of biological activities reported for morpholine derivatives, we will explore three primary, hypothesis-driven therapeutic avenues for this compound.[1][4] These are based on extrapolations from structurally related compounds and represent areas of significant unmet medical need.

Hypothesis 1: Targeting Neuroinflammation via Kinase Inhibition in CNS Disorders

Rationale: The morpholine scaffold is a key component of several molecules targeting the central nervous system (CNS), partly due to its ability to improve blood-brain barrier permeability.[3] Furthermore, various morpholine-containing compounds have been identified as potent kinase inhibitors, a class of drugs with significant therapeutic implications in neuroinflammatory and neurodegenerative diseases.[4] We hypothesize that this compound may act as an inhibitor of kinases involved in neuroinflammatory signaling pathways, such as p38 MAP kinase or Glycogen Synthase Kinase 3β (GSK-3β).

Experimental Workflow:

Caption: Workflow for kinase inhibitor validation.

Hypothesis 2: Antiviral Activity via Inhibition of Viral Entry or Replication

Rationale: Certain morpholine derivatives have demonstrated antiviral properties.[1][5] For instance, some compounds are known to interfere with viral glycoproteins involved in host cell entry. The structural features of this compound, particularly its potential for hydrogen bonding and hydrophobic interactions, make it a candidate for disrupting protein-protein interactions at the virus-host interface. We hypothesize that it could inhibit the entry or replication of enveloped viruses, such as influenza or coronaviruses.

Experimental Workflow:

Caption: Workflow for antiviral drug discovery.

Hypothesis 3: Anticancer Activity through Modulation of Tumor Metabolism

Rationale: The altered metabolism of cancer cells presents a promising therapeutic window. Morpholine-containing compounds have been investigated as anticancer agents.[1][3] The carboxylic acid moiety of our lead compound is particularly interesting in this context, as it could mimic or compete with endogenous carboxylic acids like lactate or pyruvate, which are key players in cancer cell metabolism. We hypothesize that this compound could inhibit key transporters or enzymes in the glycolytic or glutaminolytic pathways, leading to cancer cell death.

Experimental Workflow:

Caption: Workflow for identifying metabolic anticancer targets.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase identified in the primary screen.

-

Materials:

-

Recombinant human kinase (e.g., p38α).

-

Kinase-specific peptide substrate.

-

ATP (Adenosine triphosphate).

-

This compound (and its enantiomers) dissolved in DMSO.

-

Kinase assay buffer (e.g., HEPES, MgCl2, DTT).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well white plates.

-

Plate reader capable of luminescence detection.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in kinase assay buffer. A typical final concentration range would be 100 µM to 1 nM.

-

In a 384-well plate, add 5 µL of the compound dilution or vehicle control (DMSO in buffer).

-

Add 10 µL of a solution containing the kinase and its peptide substrate to each well.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (at the Km concentration for the specific kinase).

-

Incubate for 1 hour at 30°C.

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, then adding a Kinase Detection Reagent and measuring luminescence.

-

Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Plaque Reduction Neutralization Assay

-

Objective: To quantify the antiviral activity of this compound by measuring the reduction in viral plaques.

-

Materials:

-

Host cell line permissive to the virus (e.g., MDCK for influenza).

-

Virus stock of known titer.

-

This compound.

-

Cell culture medium (e.g., DMEM).

-

Agarose or methylcellulose overlay.

-

Crystal violet staining solution.

-

-

Procedure:

-

Seed host cells in 6-well plates and grow to 90-100% confluency.

-

Prepare serial dilutions of the virus stock in serum-free medium.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Pre-incubate the virus dilutions with an equal volume of the compound dilutions (or vehicle control) for 1 hour at 37°C.

-

Wash the confluent cell monolayers with PBS.

-

Infect the cells with 200 µL of the virus-compound mixture for 1 hour at 37°C, allowing for viral adsorption.

-

Remove the inoculum and overlay the cells with 2 mL of a semi-solid overlay medium (e.g., 2X DMEM mixed with 1.2% agarose) containing the corresponding concentration of the compound.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days, until plaques are visible.

-

Fix the cells with 10% formalin and stain with 0.1% crystal violet.

-

Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the vehicle control.

-

Data Summary and Interpretation

The following table outlines the key experiments and their potential outcomes, which would guide the progression of the research program.

| Hypothesis | Key Experiment | Primary Endpoint | Favorable Outcome for Progression |

| Neuroinflammation | Kinase Panel Screen | % Inhibition at 10 µM | >50% inhibition of one or more kinases in a relevant pathway. |

| Cell-Based Cytokine Assay | IC50 for TNF-α/IL-6 reduction | Potent inhibition (IC50 < 1 µM) with low cytotoxicity. | |

| Antiviral | Plaque Reduction Assay | EC50 (Effective Concentration) | EC50 significantly lower than CC50 (Cytotoxic Concentration), indicating a favorable therapeutic index. |

| Time-of-Addition Assay | Inhibition at specific time points | Inhibition during the early stages (0-2 hours post-infection) suggests a viral entry mechanism. | |

| Anticancer | NCI-60 Cell Line Screen | GI50 (Growth Inhibition) | Selective growth inhibition in specific cancer cell subtypes (e.g., those known to be highly glycolytic). |

| Seahorse Flux Analysis | ECAR/OCR Ratio | A significant decrease in the Extracellular Acidification Rate (ECAR) would suggest inhibition of glycolysis. |

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven framework for the initial stages of a drug discovery campaign focused on this compound. The proposed workflows are designed to systematically probe its potential as a therapeutic agent in neuroinflammation, virology, and oncology. Positive results in any of these areas would trigger a more intensive investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, detailed ADME/Tox profiling, and eventual proof-of-concept studies in relevant animal models. The versatility of the morpholine scaffold suggests that this compound is a promising starting point for the development of novel therapeutics.

References

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. National Center for Biotechnology Information. [Link]

-

New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

-

The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants - MDPI. MDPI. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. E3S Web of Conferences. [Link]

-

This compound - MySkinRecipes. MySkinRecipes. [Link]

-

MORPHOLINE-3-CARBOXYLIC ACID - ChemBK. ChemBK. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. ResearchGate. [Link]

-

Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. [Link]

-

Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem - NIH. National Center for Biotechnology Information. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. National Center for Biotechnology Information. [Link]

-

Thiomorpholine-3-carboxylate | C5H8NO2S- | CID 9548759 - PubChem - NIH. National Center for Biotechnology Information. [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

3-Ethylmorpholine-3-carboxylic Acid structural analogues and derivatives

An In-Depth Technical Guide to 3-Ethylmorpholine-3-carboxylic Acid: Structural Analogues and Derivatives

This guide provides a comprehensive technical overview of this compound, its structural analogues, and derivatives. It is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and potential biological applications of this emerging class of compounds. This document emphasizes the causal relationships in experimental design and provides robust, self-validating protocols.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved and experimental drugs.[1][2] Its prevalence is due to a combination of favorable physicochemical properties, including metabolic stability, aqueous solubility, and the ability to modulate lipophilicity, which can lead to improved pharmacokinetic profiles.[1][2] The morpholine moiety can engage in various molecular interactions, acting as a hydrogen bond acceptor and influencing the conformational rigidity of a molecule.[3] Specifically, substitution at the 3-position of the morpholine ring offers a vector for introducing chemical diversity and fine-tuning biological activity. The presence of both an ethyl group and a carboxylic acid at the C3 position, as in this compound, creates a chiral center and presents unique opportunities for developing novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders where morpholine-containing compounds have shown significant promise.[4][5]

Core Compound Profile: this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1519210-56-0 | [6] |

| Molecular Formula | C₇H₁₃NO₃ | [6] |

| Molecular Weight | 159.18 g/mol | [6] |

| Canonical SMILES | CCC1(C(=O)O)COCCN1 | - |

Synthesis of 3-Alkyl-Morpholine-3-Carboxylic Acids: A Representative Protocol

The synthesis of 3-alkyl-morpholine-3-carboxylic acids is not widely documented in publicly available literature. However, a robust synthetic strategy can be devised based on established methods for the synthesis of substituted morpholines and related amino acids.[7][8] The following is a proposed, detailed protocol for the synthesis of this compound, designed to be self-validating through in-process controls and characterization at each step.

Workflow for the Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: N-protection of 2-Amino-2-ethyl-1,3-propanediol

-

Rationale: Protection of the amino group with a tert-butyloxycarbonyl (Boc) group prevents its participation in the subsequent tosylation and cyclization steps, ensuring the desired regioselectivity.

-

Procedure:

-

To a stirred solution of 2-amino-2-ethyl-1,3-propanediol (1.0 eq) in tetrahydrofuran (THF, 10 mL/g), add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-2-amino-2-ethyl-1,3-propanediol.

-

-

Validation: Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.

Step 2: Selective Monotosylation

-

Rationale: Selective tosylation of one of the primary hydroxyl groups activates it for nucleophilic attack by the protected amino group in the subsequent cyclization step. The use of low temperatures and slow addition of the tosylating agent favors monotosylation.

-

Procedure:

-

Dissolve the N-Boc protected diol (1.0 eq) in pyridine (15 mL/g) and cool to 0°C.

-

Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq) in pyridine dropwise over 1-2 hours, maintaining the temperature at 0°C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor by TLC. Upon completion, quench the reaction with cold water.

-

Extract the product with ethyl acetate. Wash the organic layer with saturated aqueous CuSO₄, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography to isolate the O-monotosyl intermediate.

-

-

Validation: Confirm the structure via ¹H NMR (presence of tosyl aromatic protons and a shift in the proton signal of the tosylated CH₂ group) and Mass Spectrometry.

Step 3: Intramolecular Cyclization

-

Rationale: A strong base, such as sodium hydride, deprotonates the remaining hydroxyl group, which then acts as a nucleophile, displacing the tosylate in an intramolecular Sₙ2 reaction to form the morpholine ring.

-

Procedure:

-

To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in dry THF, add a solution of the O-monotosyl intermediate (1.0 eq) in dry THF dropwise at 0°C.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool to 0°C and carefully quench with methanol, followed by water.

-

Extract the product with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to obtain (N-Boc-3-ethylmorpholin-3-yl)methanol.

-

-

Validation: Confirm the formation of the morpholine ring using ¹H and ¹³C NMR (characteristic shifts for morpholine ring protons and carbons) and Mass Spectrometry.

Step 4: Oxidation to Carboxylic Acid

-

Rationale: The primary alcohol is oxidized to a carboxylic acid. Pyridinium dichromate (PDC) is a suitable oxidizing agent for this transformation.

-

Procedure:

-

Dissolve the alcohol intermediate (1.0 eq) in dimethylformamide (DMF).

-

Add pyridinium dichromate (PDC, 2.0 eq) and stir at room temperature for 24-48 hours.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by flash column chromatography to yield N-Boc-3-ethylmorpholine-3-carboxylic acid.

-

-

Validation: Confirm the formation of the carboxylic acid by IR spectroscopy (broad O-H stretch and a C=O stretch) and ¹³C NMR (appearance of a carboxyl carbon signal).

Step 5: Deprotection

-

Rationale: The Boc protecting group is removed under acidic conditions to yield the final product.

-

Procedure:

-

Dissolve the N-Boc protected carboxylic acid (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2-4 hours.

-

Monitor by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product as a salt.

-

Filter and dry the solid to obtain this compound.

-

-

Validation: Confirm the final structure and purity by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy.

Structural Analogues and Derivatives

The core structure of this compound can be systematically modified to explore structure-activity relationships (SAR).

Key Analogues

-

(3R)- and (3S)-morpholine-3-carboxylic acid: These enantiomerically pure analogues can be synthesized from L- or D-serine.[8] They serve as important controls to understand the stereochemical requirements for biological activity.

-

Thiomorpholine-3-carboxylic acid: The replacement of the oxygen atom with sulfur can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability.[9][10] L-Thiomorpholine-3-carboxylic acid has been studied for its cytotoxicity and bioactivation by L-amino acid oxidase.[9]

-

N-Substituted derivatives: The nitrogen atom of the morpholine ring is a key point for derivatization. Alkylation, acylation, or sulfonylation can modulate the compound's basicity, polarity, and ability to interact with biological targets.

-

Analogues with varying C3-alkyl chains: Replacing the ethyl group with other alkyl or aryl groups can probe the steric and electronic requirements of the binding pocket of a potential biological target.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies on this compound are not available, general principles for morpholine-containing compounds can be applied.[11]

Caption: Key structural modifications and their potential impact on biological properties.

Potential Biological Activity and Experimental Evaluation

Given the prevalence of morpholine-containing compounds in CNS drug discovery, it is hypothesized that this compound and its analogues may exhibit activity as modulators of CNS targets.[4][5] The gem-disubstituted pattern at the C3 position may confer unique conformational properties that could be exploited for targeting enzymes or receptors.

Hypothesized Target Class: Neuromodulatory Enzymes and Receptors

Morpholine derivatives have been investigated as inhibitors of enzymes like monoamine oxidase and as ligands for various neurotransmitter receptors.[3] The carboxylic acid moiety could serve as a key binding element, for instance, by mimicking an amino acid substrate.

Representative Protocol: In Vitro Enzyme Inhibition Assay (e.g., Monoamine Oxidase A)

This protocol outlines a representative fluorescence-based assay to screen for inhibitory activity against a relevant CNS enzyme.

-

Principle: The activity of MAO-A is measured by its ability to oxidize a substrate, leading to the production of hydrogen peroxide, which is then detected by a fluorescent probe.

-

Materials:

-

Recombinant human MAO-A

-

MAO-A substrate (e.g., p-tyramine)

-

Horseradish peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red)

-

Test compound (this compound)

-

Known inhibitor (e.g., clorgyline) as a positive control

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well black microplate, add the assay buffer.

-

Add varying concentrations of the test compound or control inhibitor.

-

Add the MAO-A enzyme and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding a mixture of the substrate, HRP, and Amplex Red.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm Ex / 590 nm Em) every minute for 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

-

Self-Validation:

-

The positive control should yield an IC₅₀ value within the expected range.

-

The Z'-factor for the assay should be > 0.5, indicating a robust assay.

-

The dose-response curve should have a clear sigmoidal shape.

-

Conclusion and Future Directions

This compound represents a novel, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its unique gem-disubstituted morpholine core provides a foundation for the development of a new class of therapeutic agents. This guide has provided a framework for its synthesis, characterization, and initial biological evaluation. Future work should focus on the stereoselective synthesis of its enantiomers, a systematic exploration of its SAR through the synthesis of analogues, and screening against a broader panel of biological targets to elucidate its mechanism of action and therapeutic potential.

References

- Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central.

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

- Stereoselective Polymer-Supported Synthesis of Morpholine and Thiomorpholine-3-Carboxylic Acid Derivatives.

-

This compound. MySkinRecipes. [Link]

- Morpholines. Synthesis and Biological Activity.

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.

- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

- Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid. PubMed.

- Biological activities of morpholine derivatives and molecular targets involved.

-

Morpholine-3-carboxylic acid hydrochloride. PubChem. [Link]

- Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.

- Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. PubMed Central.

-

3-Ethylmorpholine. PubChem. [Link]

-

Supporting Information. pubs.rsc.org. [Link]

- Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central.

- Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases.

- Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. Semantic Scholar.

-

Structure Activity Relationships. Drug Design Org. [Link]

- Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents. PubMed.

-

Thiomorpholine-3-carboxylic acid. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bioactivation mechanism of L-thiomorpholine-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiomorpholine-3-carboxylic acid | C5H9NO2S | CID 440159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

in silico modeling and docking of 3-Ethylmorpholine-3-carboxylic Acid

An In-Depth Technical Guide to the In Silico Modeling and Molecular Docking of 3-Ethylmorpholine-3-carboxylic Acid

Foreword: The Computational Microscope in Modern Drug Discovery

In the intricate dance of molecular biology, understanding how a potential drug molecule interacts with its target protein is paramount. Before committing to costly and time-consuming wet-lab experiments, computational methods provide a powerful "microscope" to predict and analyze these interactions. This guide offers a comprehensive walkthrough of the in silico workflow, from initial molecule setup to the nuanced interpretation of binding interactions. We will use the novel compound, this compound, as our case study to navigate the principles and practices of molecular docking—a cornerstone of structure-based drug design.[1][2] This document is designed for researchers and drug development professionals, providing not just a protocol, but the scientific rationale that underpins each step, ensuring a robust and self-validating computational experiment.

Section 1: The Ligand - Characterization and Preparation of this compound

The journey begins with the ligand, the small molecule we intend to study. The accuracy of our entire simulation hinges on a chemically correct and energetically favorable representation of this molecule.

Defining the Ligand Structure

This compound is a morpholine derivative characterized by the presence of both an ethyl and a carboxylic acid group attached to the same carbon atom (C3) of the morpholine ring. The first step is to generate a 3D representation of this structure using molecular modeling software such as Avogadro, ChemDraw, or the PubChem Sketcher.

The Principle of Energy Minimization and the Role of Force Fields

A 2D sketch is insufficient for docking; we require a low-energy 3D conformation. This is achieved through energy minimization, a process guided by a force field . A force field is a collection of equations and associated parameters that calculate the potential energy of a molecule based on the positions of its atoms.[3][4] It accounts for various interactions, including:

-

Bond Stretching: The energy required to stretch or compress a bond from its equilibrium length.

-

Angle Bending: The energy associated with deforming a bond angle.

-

Torsional Strain: The energy barrier to rotating around a single bond.

-

Non-Bonded Interactions: Van der Waals forces and electrostatic interactions between atoms that are not directly bonded.[3][5]

For small, drug-like organic molecules, several force fields are widely used. The choice of force field is critical as it dictates the quality of the final ligand geometry.[4][6][7]

| Force Field | Developer | Key Strengths & Applications |

| MMFF94/MMFF94s | Merck | Excellent for a wide range of organic and drug-like molecules; parameterized using high-quality quantum calculations. The 's' variant is optimized for geometries that match crystal structures.[5][8][9] |

| GAFF/GAFF2 | (AMBER) | The General AMBER Force Field is designed for compatibility with the AMBER force fields used for proteins and nucleic acids, making it ideal for protein-ligand simulations.[7][10] |

| CGenFF | (CHARMM) | The CHARMM General Force Field provides broad coverage for drug-like molecules and is designed to be compatible with the CHARMM family of biomolecular force fields.[3][4][11] |

For our ligand, the MMFF94 force field is an excellent choice due to its robust parameterization for diverse organic compounds.[5][10]

Ligand Preparation Protocol: A Step-by-Step Workflow

The objective is to convert the initial 3D sketch into a docking-ready format (e.g., PDBQT for AutoDock Vina) with correct atom types and partial charges.

Experimental Protocol: Ligand Preparation

-

Generate 2D Structure: Draw this compound and save it in a suitable format (e.g., MOL or SMILES).

-

Convert to 3D: Use a program like Open Babel to generate an initial 3D conformation.

-

Energy Minimization: Apply the MMFF94 force field to find a low-energy conformer. This step corrects unrealistic bond lengths and angles.

-

Assign Partial Charges: Calculate and assign partial charges to each atom (e.g., Gasteiger charges). This is crucial for evaluating electrostatic interactions during docking.

-

Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking software will explore different conformations by rotating these bonds.

-

Save in PDBQT Format: Convert the final, prepared ligand structure into the PDBQT file format, which includes atomic coordinates, partial charges, and atom-type information.[12]

Caption: Workflow for preparing a small molecule ligand for docking.

Section 2: The Target - Selection and Preparation of the Protein Receptor

With a prepared ligand, our next task is to identify and prepare a suitable protein target. The choice of target is fundamental and should be driven by a clear biological hypothesis.

Strategies for Target Identification

Since this compound is a novel compound, we must employ computational strategies to propose a potential target.[13] These include:

-

Similarity Searching: Identify known drugs or bioactive molecules with structural similarity and investigate their established protein targets.

-

Reverse Docking/Pharmacophore Screening: Screen the ligand against a library of known protein binding sites to find potential matches.

-

Machine Learning Approaches: Utilize models trained on known drug-target interactions to predict novel interactions.[14]

For the purpose of this guide, we will select a well-characterized target to demonstrate the docking protocol. We choose Human Cyclin-Dependent Kinase 2 (CDK2) , a crucial regulator of the cell cycle and a prominent cancer drug target. We will use the PDB structure 1HCK from the RCSB Protein Data Bank.

The Imperative of Receptor Preparation

Raw PDB files are not suitable for docking. They are experimental snapshots that often contain non-essential molecules (water, ions, co-solvents) and lack hydrogen atoms, which are critical for defining the interaction environment.[15]

Experimental Protocol: Protein Receptor Preparation

-

Download PDB Structure: Obtain the crystal structure of the target protein (e.g., 1HCK) from the .

-

Clean the Structure:

-

Remove all water molecules (HOH). These are typically not modeled in standard docking procedures.

-

Remove any co-crystallized ligands and cofactors unless they are essential for the binding site's structural integrity.

-

-

Add Hydrogens: Add hydrogen atoms to the protein structure. It is crucial to add only polar hydrogens —those attached to heteroatoms like oxygen and nitrogen—as they are the primary participants in hydrogen bonding.

-

Assign Charges: Assign partial charges to the protein atoms (e.g., Kollman charges).

-

Save in PDBQT Format: Save the cleaned, hydrogen-added, and charged protein structure in the PDBQT format.

Caption: The core process of executing a molecular docking simulation.

Section 4: Post-Docking Analysis - From Data to Insight

Running the simulation is only half the battle. The true scientific value lies in the rigorous analysis and interpretation of the results. [16]

Quantitative Analysis: Scores and Poses

The primary output from Vina is a set of binding poses, each with an associated binding affinity score in kcal/mol.

-

Binding Affinity: This score estimates the free energy of binding. More negative values indicate stronger, more favorable binding . [17]It is the first metric used to rank and filter poses.

-

Pose Clustering and RMSD: The poses are often clustered based on their conformational similarity. The root-mean-square deviation (RMSD) is used to measure the difference between poses. A low RMSD (< 2.0 Å) between the top-ranked poses suggests a well-defined and confident prediction. [16][17] Hypothetical Docking Results for this compound against CDK2

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |

| 1 | -8.5 | 0.00 | LEU83, LYS33, ASP86 |

| 2 | -8.2 | 1.15 | LEU83, LYS33, GLN131 |

| 3 | -7.9 | 1.89 | LEU83, PHE80, ASP86 |

| ... | ... | ... | ... |

Qualitative Analysis: Visualizing Interactions

Quantitative scores must be contextualized with a visual inspection of the binding mode. [18]This step validates the plausibility of the docked pose and reveals the specific molecular interactions driving the binding. We use molecular visualization software like PyMOL or UCSF Chimera for this purpose. [19][20][21] Protocol: Interaction Visualization in PyMOL

-

Load Structures: Open PyMOL and load the receptor PDBQT file and the output file containing the docked ligand poses.

-

Focus on the Best Pose: Select and display only the top-ranked pose (Mode 1).

-

Identify Interactions: Use PyMOL's tools to find and display key interactions between the ligand and the protein's binding site residues.

-

Hydrogen Bonds: These are critical for specificity and affinity. Visualize them as dashed lines.

-

Hydrophobic Interactions: Identify contacts between nonpolar groups on the ligand and hydrophobic residues in the pocket (e.g., LEU, ILE, PHE).

-

Ionic Interactions: Look for salt bridges between the ligand's carboxylate and charged residues like LYS or ARG.

-

-

Generate Publication-Quality Image: Customize the representation (e.g., protein as a surface, ligand as sticks) and coloring to clearly illustrate the binding hypothesis. [22][23] This visual analysis is a critical sanity check. A high-scoring pose that makes no chemical sense (e.g., buried polar groups with no hydrogen bond partners) should be treated with skepticism. The combination of a strong binding score and a chemically logical interaction network provides the highest confidence in a docking prediction. [17][18]

Conclusion: A Foundation for Rational Drug Design

This guide has detailed a complete in silico workflow for modeling and docking this compound. We have navigated the critical steps of ligand and protein preparation, the execution of a molecular docking simulation, and the essential analysis of the resulting data. Molecular docking does not provide definitive answers but rather generates powerful, testable hypotheses. [1][24]The predicted binding mode and affinity for our novel compound against CDK2 serve as a robust starting point for further computational refinement—such as molecular dynamics simulations—and, ultimately, for experimental validation. By integrating these computational techniques early in the discovery pipeline, researchers can significantly accelerate the journey from a promising molecule to a potential therapeutic.

References

- Ponder, J. W. (n.d.). Force field (chemistry). Wikipedia.

- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.

- Wikipedia contributors. (2023). CHARMM. Wikipedia.

- MacKerell, A. D., et al. (2012). Recent Developments and Applications of the CHARMM force fields. PMC - NIH.

- EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations.

- GROMACS. (n.d.). Force fields in GROMACS.

- Creative Bloq. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares.

- Open Babel. (n.d.). MMFF94 Force Field (mmff94). Read the Docs.

- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.

- Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical Reviews, 9(2), 91-102.

- Scripps Research. (2020). Tutorial – AutoDock Vina.

- MacKerell Lab. (n.d.). The CHARMM Force Field.

- Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. PubMed.

- El Mouns, B-D. (2024). How to interprete and analyze molecular docking results?. ResearchGate.

- Lee, T. S., et al. (2019). Force fields for small molecules. PMC - NIH.

- Lemkul, J. A. (n.d.). GROMACS Tutorials.

- Salentin, S., et al. (2021). Systematic computational strategies for identifying protein targets and lead discovery. NIH.

- The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium.

- Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.

- Sawhney, S. K., & Singh, M. (2020). Molecular docking software's applications and basic challenges faced: a review. SciSpace.

- Stack Exchange. (2020). How I can analyze and present docking results?. Matter Modeling Stack Exchange.

- InsilicoSci. (2025). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube.

- Avogadro Chemistry. (2022). Molecular Mechanics & Force Fields. Avogadro.

- CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.

- Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group.

- Biotecnika. (2024). Drug Designing Using Molecular Docking - For Beginners. YouTube.

- GROMACS. (n.d.). Tutorials and Webinars.

- The Researcher's Hub. (2025). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. YouTube.

- Bioinformatics Review. (2023). AutoDock Vina Tutorial: Molecular Docking for Beginners. YouTube.

- Jetir.org. (n.d.). A COMPREHENSIVE REVIEW ON MOLECULAR DOCKING & ITS SOFTWARE.

- Varma, C. K. (2001). MOLECULAR MECHANICAL FORCE FIELDS.

- Wikipedia contributors. (2023). Merck molecular force field. Wikipedia.

- Jorgensen, W. L., & Tirado-Rives, J. (1996). Performance of the AMBER94, MMFF94, and OPLS-AA Force Fields for Modeling Organic Liquids. The Journal of Physical Chemistry, 100(50), 19508-19513.

- GROMACS. (n.d.). Welcome to the GROMACS tutorials!.

- AutoDock Vina. (n.d.). Basic docking. Read the Docs.

- Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central.

- Park, H., et al. (2021). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Baker Lab.

- Gentile, F., et al. (2022). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers.

- Chen, J. (2023). Interpretation of Molecular docking results?. ResearchGate.

- Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R.

- Seeliger, D. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC - NIH.

- Drug Design Org. (n.d.). Molecular Docking: Principles and Methods.

- ScotChem. (n.d.). 3. Force Fields.

- Park, H., et al. (2021). Force Field Optimization Guided by Small Molecule Crystal Lattice Data Enables Consistent Sub-Angstrom Protein–Ligand Docking. Journal of Chemical Theory and Computation, 17(3), 1795-1808.

- Biochemistry Explained. (2022). Visualization of Molecular Docking result by PyMOL. YouTube.

- Patsnap Synapse. (2025). How are target proteins identified for drug discovery?.

- PyMOL Wiki. (2023). Dockingpie.

- Wang, J. C., et al. (2017). ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. PMC - NIH.

- Marchand, A. (2025). Targeting protein–ligand neosurfaces with a generalizable deep learning tool. YouTube.

Sources

- 1. scispace.com [scispace.com]

- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments and Applications of the CHARMM force fields - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biochem218.stanford.edu [biochem218.stanford.edu]

- 6. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]

- 7. scotchem.ac.uk [scotchem.ac.uk]

- 8. MMFF94 Force Field (mmff94) — Open Babel 3.0.1 documentation [open-babel.readthedocs.io]

- 9. Merck molecular force field - Wikipedia [en.wikipedia.org]

- 10. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]